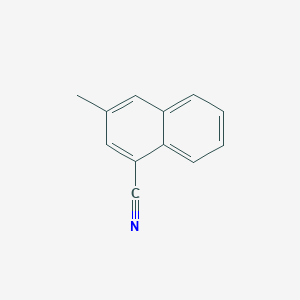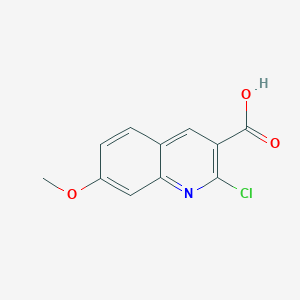![molecular formula C15H15ClN6O B1634162 N-{5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl}-4,6-dimethylpyrimidin-2-amine](/img/structure/B1634162.png)
N-{5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl}-4,6-dimethylpyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl}-4,6-dimethylpyrimidin-2-amine is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring, a triazole ring, and a chlorophenoxy group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl}-4,6-dimethylpyrimidin-2-amine typically involves multiple steps. One common method involves the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions. This method has been shown to be efficient, reducing reaction times significantly compared to conventional heating .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and reduced reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
N-{5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl}-4,6-dimethylpyrimidin-2-amine undergoes various types of chemical reactions, including:
Aromatic nucleophilic substitution: This reaction involves the substitution of a halogen atom in the pyrimidine ring with an amine group under acidic conditions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Aniline derivatives: Used in the nucleophilic substitution reactions.
Strong acids and bases: Used to facilitate various substitution reactions.
Major Products Formed
The major products formed from the reactions of this compound include various substituted pyrimidines and triazoles, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N-{5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl}-4,6-dimethylpyrimidin-2-amine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-{5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl}-4,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, as a kinase inhibitor, it may bind to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-{5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl}-4,6-dimethylpyrimidin-2-amine include:
2-Anilinopyrimidines: These compounds share a similar pyrimidine structure and have been studied for their biological activity as fungicides and pesticides.
Other triazole derivatives:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C15H15ClN6O |
|---|---|
Poids moléculaire |
330.77 g/mol |
Nom IUPAC |
N-[5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C15H15ClN6O/c1-9-7-10(2)18-14(17-9)20-15-19-13(21-22-15)8-23-12-5-3-11(16)4-6-12/h3-7H,8H2,1-2H3,(H2,17,18,19,20,21,22) |
Clé InChI |
DZPSKVLJXKFCNG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NC2=NNC(=N2)COC3=CC=C(C=C3)Cl)C |
SMILES canonique |
CC1=CC(=NC(=N1)NC2=NNC(=N2)COC3=CC=C(C=C3)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Nitrobenzyl 2-(3-benzyl-7-oxo-4-thia-2,6-diazabicyclo[3.2.0]hept-2-en-6-yl)-3-methylbut-3-enoate](/img/structure/B1634094.png)









![N-[1-(anilinocarbamoyl)-3-methylsulfanyl-propyl]-1-phenyl-methanesulfonamide](/img/structure/B1634133.png)

